
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD32220400 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its applications span across chemistry, biology, medicine, and industry, making it a compound of significant interest to researchers and professionals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220400 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. The exact details of the synthetic routes and reaction conditions are often proprietary, but they generally follow standard organic synthesis protocols.
Industrial Production Methods
In an industrial setting, the production of MFCD32220400 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Industrial production methods also incorporate purification steps, such as crystallization or chromatography, to isolate the compound from by-products and impurities.
化学反应分析
Types of Reactions
MFCD32220400 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32220400 include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from the reactions of MFCD32220400 depend on the specific reaction conditions and reagents used
科学研究应用
MFCD32220400 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create new compounds and materials with desired properties.
Biology: The compound is used in biochemical assays and studies to understand biological processes and interactions at the molecular level.
Medicine: MFCD32220400 is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
作用机制
The mechanism of action of MFCD32220400 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
MFCD32220400 can be compared with other similar compounds, such as:
Modafinil: A wakefulness-promoting agent with a similar structure but different pharmacological effects.
Flmodafinil: An analog of modafinil with enhanced potency and selectivity.
Adrafinil: A prodrug of modafinil that is metabolized into the active compound in the body.
Uniqueness
What sets MFCD32220400 apart from these similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it suitable for a wide range of applications, from basic research to industrial production, highlighting its significance in the scientific community.
属性
分子式 |
C16H11F9N2O3S |
|---|---|
分子量 |
482.3 g/mol |
IUPAC 名称 |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C16H11F9N2O3S/c17-13(18,19)9-27(31(29,30)12-2-1-7-26-8-12)11-5-3-10(4-6-11)14(28,15(20,21)22)16(23,24)25/h1-8,28H,9H2 |
InChI 键 |
SKHAYIWUJUGYQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)
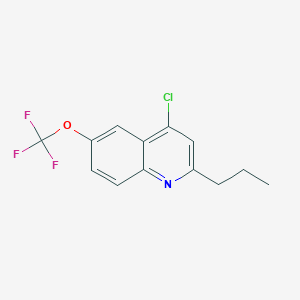

![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)
![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
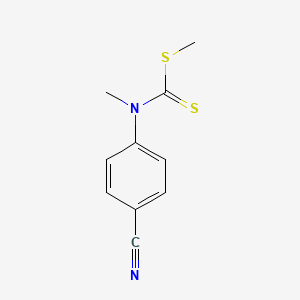
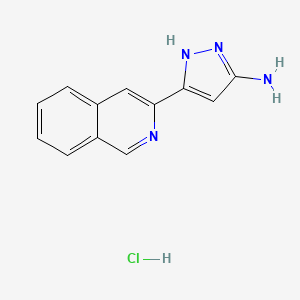

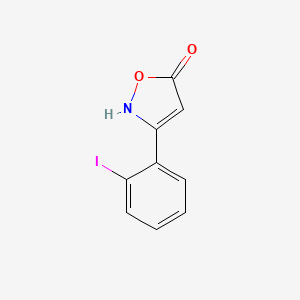

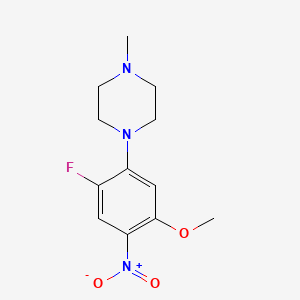
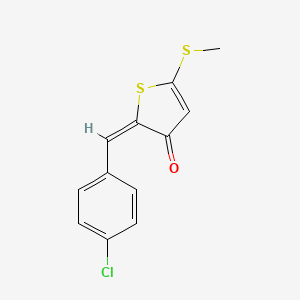

![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)
